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Abstract
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, necessitating

novel therapeutic strategies. Carnostatine hydrochloride, also known as SAN9812, is

emerging as a promising agent. It functions as a potent and selective inhibitor of carnosinase 1

(CN1), the enzyme responsible for the degradation of the dipeptide carnosine. By inhibiting

CN1, Carnostatine hydrochloride effectively increases circulating and renal concentrations of

carnosine, which in turn exerts renoprotective effects through its anti-inflammatory, antioxidant,

and anti-glycation properties. This technical guide provides an in-depth overview of the

mechanism of action of Carnostatine hydrochloride in the context of diabetic nephropathy,

supported by quantitative data, detailed experimental protocols, and visualizations of key

signaling pathways.

Introduction: The Carnosine-Carnosinase System in
Diabetic Nephropathy
Diabetic nephropathy is a major microvascular complication of diabetes, characterized by

progressive damage to the kidneys.[1][2][3] The pathophysiology of DN is complex, involving

hyperglycemia-induced oxidative stress, inflammation, and fibrosis.[4]
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Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant antioxidant, anti-

inflammatory, and anti-glycation properties.[4][5] Studies have shown that carnosine can

ameliorate renal injury in animal models of DN.[1][5] However, the therapeutic potential of

exogenous carnosine in humans is limited by its rapid degradation by the enzyme carnosinase

1 (CN1), which is present in high concentrations in human serum.[6][7]

Polymorphisms in the CNDP1 gene, which encodes for CN1, that lead to reduced enzyme

activity have been associated with a lower risk of developing diabetic nephropathy.[4][5] This

observation provides a strong rationale for the development of CN1 inhibitors as a therapeutic

strategy for DN.

Carnostatine hydrochloride (SAN9812) is a potent and selective inhibitor of CN1.[6][7] By

preventing the breakdown of carnosine, Carnostatine hydrochloride aims to elevate

endogenous carnosine levels, thereby harnessing its natural protective effects against the

progression of diabetic nephropathy.[6][7]

Mechanism of Action of Carnostatine Hydrochloride
The primary mechanism of action of Carnostatine hydrochloride is the inhibition of

carnosinase 1. This leads to an increase in the bioavailability of carnosine, which then mitigates

the pathological processes of diabetic nephropathy through multiple downstream pathways.

Inhibition of Carnosinase 1 (CN1)
Carnostatine (SAN9812) has been identified as a potent and highly selective inhibitor of CN1,

with a Ki of 11 nM.[6][7] Its inhibitory action leads to a significant increase in carnosine

concentrations in both plasma and kidney tissue.[6][7]

Downstream Effects Mediated by Elevated Carnosine
Levels
The elevated levels of carnosine resulting from CN1 inhibition by Carnostatine hydrochloride
are responsible for the observed renoprotective effects. These include:

Anti-inflammatory Effects: Carnosine has been shown to reduce inflammation in the kidneys

of diabetic mice. One of the key mechanisms is its ability to target and upregulate Glycine N-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/publication/332016278_Carnosine_and_Diabetic_Nephropathy
https://pubmed.ncbi.nlm.nih.gov/30914013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7726623/
https://pubmed.ncbi.nlm.nih.gov/30914013/
https://pure.rug.nl/ws/portalfiles/portal/819384495/Chapter_3.pdf
https://www.researchgate.net/publication/325879281_Identification_and_characterisation_of_carnostatine_SAN9812_a_potent_and_selective_carnosinase_CN1_inhibitor_with_in_vivo_activity
https://www.researchgate.net/publication/332016278_Carnosine_and_Diabetic_Nephropathy
https://pubmed.ncbi.nlm.nih.gov/30914013/
https://www.benchchem.com/product/b8093349?utm_src=pdf-body
https://pure.rug.nl/ws/portalfiles/portal/819384495/Chapter_3.pdf
https://www.researchgate.net/publication/325879281_Identification_and_characterisation_of_carnostatine_SAN9812_a_potent_and_selective_carnosinase_CN1_inhibitor_with_in_vivo_activity
https://www.benchchem.com/product/b8093349?utm_src=pdf-body
https://pure.rug.nl/ws/portalfiles/portal/819384495/Chapter_3.pdf
https://www.researchgate.net/publication/325879281_Identification_and_characterisation_of_carnostatine_SAN9812_a_potent_and_selective_carnosinase_CN1_inhibitor_with_in_vivo_activity
https://www.benchchem.com/product/b8093349?utm_src=pdf-body
https://www.benchchem.com/product/b8093349?utm_src=pdf-body
https://pure.rug.nl/ws/portalfiles/portal/819384495/Chapter_3.pdf
https://www.researchgate.net/publication/325879281_Identification_and_characterisation_of_carnostatine_SAN9812_a_potent_and_selective_carnosinase_CN1_inhibitor_with_in_vivo_activity
https://pure.rug.nl/ws/portalfiles/portal/819384495/Chapter_3.pdf
https://www.researchgate.net/publication/325879281_Identification_and_characterisation_of_carnostatine_SAN9812_a_potent_and_selective_carnosinase_CN1_inhibitor_with_in_vivo_activity
https://www.benchchem.com/product/b8093349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methyltransferase (GNMT), an enzyme that plays a role in mediating renal inflammation and

fibrosis.[1][2]

Antioxidant Activity: Carnosine is a powerful antioxidant that can scavenge reactive oxygen

species (ROS) and reduce oxidative stress, a key driver of cellular damage in diabetic

nephropathy.[1] It can also increase the activity of antioxidant enzymes like superoxide

dismutase (SOD).[8]

Anti-glycation Properties: Carnosine can inhibit the formation of advanced glycation end

products (AGEs), which contribute to the structural and functional alterations in the diabetic

kidney.[4]

Modulation of Signaling Pathways:

TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine in

diabetic nephropathy. Carnosine has been shown to inhibit the synthesis of TGF-β,

thereby reducing renal fibrosis.[9][10][11]

AKT/mTOR Pathway: Carnosine has been found to protect against diabetic nephropathy

in rats by activating the AKT/mTOR pathway and restoring autophagy in renal tissue.[8]

[12]

Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies

related to Carnostatine and carnosine in the context of diabetic nephropathy.

Table 1: In Vitro and In Vivo Potency of Carnostatine (SAN9812)
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Parameter Value Species/System Reference

Ki (Inhibition

Constant)
11 nM

Human recombinant

CN1
[6][7]

IC50 (100 µM

carnosine)
10 nM

Human recombinant

CN1
[7]

IC50 (1000 µM

carnosine)
54 nM

Human recombinant

CN1
[7]

In Vivo Dose
30 mg/kg

(subcutaneous)

Human CN1

transgenic mice
[6][7]

Effect on Plasma

Carnosine

Up to 100-fold

increase

Human CN1

transgenic mice
[6][7]

Effect on Kidney

Carnosine

~10-fold increase vs.

wildtype

Human CN1

transgenic mice
[6]

Table 2: Effects of Carnosine Supplementation in Clinical and Preclinical Models of Diabetic

Nephropathy
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Parameter
Treatment
Group

Control/Pla
cebo Group

% Change /
p-value

Model Reference

Urinary TGF-

β

-17.8% from

baseline

+16.9% from

baseline

p < 0.05

(between

groups)

Human

(T2DM with

DN)

[9][10][11]

HbA1c
Significantly

reduced

No significant

change
p < 0.05

BTBR ob/ob

mice
[13]

Albuminuria Reduced Unchanged -
BTBR ob/ob

mice
[13]

Serum

Creatinine
Alleviated Increased -

STZ-induced

diabetic rats
[1]

Blood Urea

Nitrogen

(BUN)

Alleviated Increased -
STZ-induced

diabetic rats
[1]

Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by Carnostatine
hydrochloride-mediated increases in carnosine.
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Caption: Mechanism of action of Carnostatine hydrochloride in diabetic nephropathy.
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Caption: Carnosine-mediated inhibition of the TGF-β signaling pathway.

Experimental Workflows
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In Vivo Study in hCN1 Transgenic Mice

Treatment Groups:
1. Vehicle Control
2. Carnosine only

3. Carnostatine (30 mg/kg) + Carnosine

Subcutaneous Administration

Plasma and Kidney
Tissue Collection
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- CN1 Activity

- Carnosine Levels (LC-MS)

Demonstration of Carnostatine's ability
to increase carnosine bioavailability
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Caption: In vivo experimental workflow for assessing Carnostatine efficacy.

Experimental Protocols
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In Vivo Inhibition of CN1 by Carnostatine (SAN9812)
Animal Model: Human CNDP1 transgenic mice on a BTBR wt/ob background, which express

human CN1.[7]

Treatment Groups:

hCN1 transgenic mice (control)

hCN1 transgenic mice + Carnosine

hCN1 transgenic mice + Carnosine + SAN9812 (30 mg/kg)

Administration: SAN9812 was administered subcutaneously.[6][7]

Sample Collection: Blood and kidney samples were collected at various time points post-

administration.

Analysis:

CN1 Activity Assay: Serum CN1 activity was measured using a fluorescence-based assay.

Carnosine Quantification: Carnosine levels in plasma and kidney homogenates were

determined using liquid chromatography-mass spectrometry (LC-MS).[13]

Evaluation of Carnosine in a Diabetic Nephropathy
Mouse Model

Animal Model: Streptozotocin (STZ)-induced diabetic mice were used to model Type 1

diabetes and associated nephropathy.[1]

Treatment Groups:

Control mice

Diabetic mice (STZ-induced)

Diabetic mice + Carnosine (1 g/kg body weight, daily)
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Duration: 12 weeks.

Parameters Measured:

Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.

Histology: Kidney sections were stained with Periodic acid-Schiff (PAS) to assess

glomerular mesangial expansion and tubulointerstitial damage.

Inflammatory and Fibrotic Markers: Expression of proteins such as COL-I, α-SMA, and

fibronectin were measured by Western blotting or immunohistochemistry.

GNMT Expression: Measured in renal tissues to assess the impact of carnosine on this

target.[1][2]

Human Clinical Trial of Carnosine Supplementation
Study Design: A double-blind, randomized, placebo-controlled trial.[9][10][11]

Participants: 40 patients with type 2 diabetic nephropathy and albuminuria (30-299 mg/day).

[9][10]

Intervention:

Carnosine (2 g/day ) for 12 weeks.

Placebo for 12 weeks.

Primary Outcome: Change in urinary TGF-β levels.

Analysis:

Urinary TGF-β: Measured by ELISA.[9][10]

Urine Albumin: Determined by immunonephelometric assay.

Renal Function: Monitored via serum creatinine and blood urea nitrogen.
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Conclusion and Future Directions
Carnostatine hydrochloride represents a targeted and promising therapeutic approach for the

treatment of diabetic nephropathy. By specifically inhibiting carnosinase 1, it elevates the levels

of endogenous carnosine, a dipeptide with potent renoprotective properties. The mechanism

involves the mitigation of inflammation, oxidative stress, and fibrosis through the modulation of

key signaling pathways such as TGF-β and AKT/mTOR, and interaction with targets like GNMT.

The preclinical data for Carnostatine are compelling, demonstrating its ability to significantly

increase carnosine bioavailability. Furthermore, clinical trials with carnosine supplementation

have provided proof-of-concept for the benefits of elevated carnosine levels in patients with

DN.

Future research should focus on long-term studies in relevant animal models of diabetic

nephropathy to fully elucidate the chronic effects of Carnostatine treatment. Ultimately, well-

designed clinical trials will be necessary to establish the safety and efficacy of Carnostatine
hydrochloride as a novel therapy to prevent or slow the progression of diabetic nephropathy

in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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